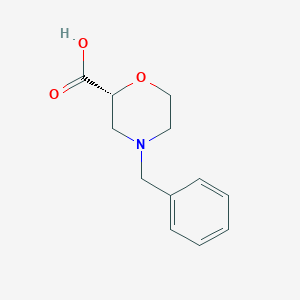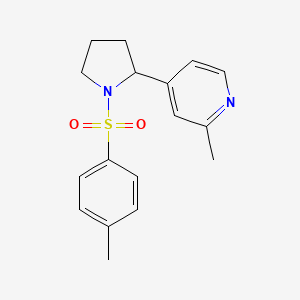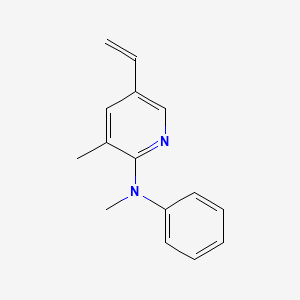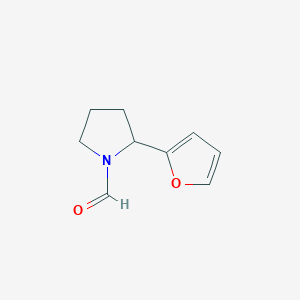
(R)-4-Benzylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Benzylmorpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by a benzyl group attached to the nitrogen atom of the morpholine ring and a carboxylic acid group at the 2-position. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzylmorpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the morpholine with benzyl chloride under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the morpholine ring. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzylmorpholine-2-carboxylic acid may involve more efficient and scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Enzymatic Resolution: Enzymes can be used to selectively produce the ®-enantiomer from a racemic mixture, enhancing the purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Benzylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
®-4-Benzylmorpholine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-4-Benzylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Benzylmorpholine-2-carboxylic acid: The left-handed enantiomer with potentially different biological activities.
4-Benzylmorpholine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
Morpholine-2-carboxylic acid: Lacks the benzyl group, affecting its biological activity and chemical reactivity.
Uniqueness
®-4-Benzylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both benzyl and carboxylic acid groups. This combination of features allows it to interact with a wide range of molecular targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(2R)-4-benzylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 |
Clé InChI |
UJDWIUOGWSDEFP-LLVKDONJSA-N |
SMILES isomérique |
C1CO[C@H](CN1CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)



![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)




![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride](/img/structure/B11805587.png)

